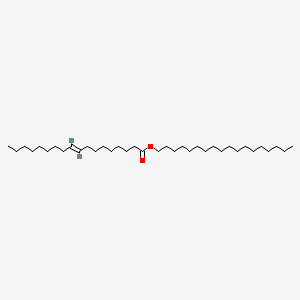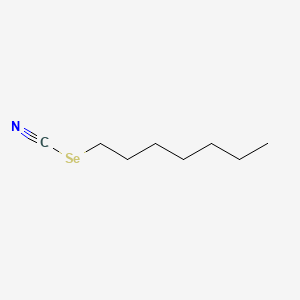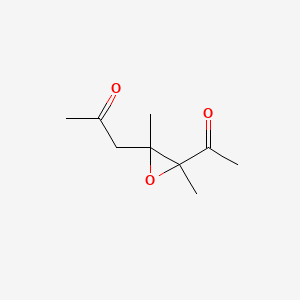![molecular formula C9H3NO3S B13817856 Furo[3,4-f]benzothiazole-5,7-dione CAS No. 214079-09-1](/img/structure/B13817856.png)
Furo[3,4-f]benzothiazole-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[3,4-f]benzothiazole-5,7-dione is a heterocyclic compound that features a fused benzothiazole and furan ring system
Preparation Methods
The synthesis of Furo[3,4-f]benzothiazole-5,7-dione can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with suitable coupling partners.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Biginelli reaction: A multi-component reaction that typically involves the condensation of urea, aldehydes, and β-keto esters.
Microwave irradiation: This method uses microwave energy to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.
One-pot multicomponent reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Chemical Reactions Analysis
Furo[3,4-f]benzothiazole-5,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Cyclization: This involves the formation of a ring structure from a linear molecule, often using catalysts or specific reaction conditions.
Scientific Research Applications
Furo[3,4-f]benzothiazole-5,7-dione has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antibacterial and anticancer properties.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials, such as polymers and dyes.
Fluorescent Probes: It is used in the construction of fluorescent probes for the detection of various analytes, including metal ions and biological macromolecules.
Mechanism of Action
The mechanism of action of Furo[3,4-f]benzothiazole-5,7-dione involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of enzymes such as dihydroorotase and DNA gyrase . The compound’s anticancer properties are linked to its ability to interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Furo[3,4-f]benzothiazole-5,7-dione can be compared with other benzothiazole derivatives, such as:
Benzothiazole: A simpler structure with a wide range of biological activities.
Benzoxazole: Similar to benzothiazole but with an oxygen atom in place of sulfur, used in various applications including fluorescent probes and pharmaceuticals.
Benzimidazole: Contains a nitrogen atom in place of sulfur, known for its antiviral and anticancer properties.
This compound stands out due to its unique fused ring system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
214079-09-1 |
|---|---|
Molecular Formula |
C9H3NO3S |
Molecular Weight |
205.19 g/mol |
IUPAC Name |
furo[3,4-f][1,3]benzothiazole-5,7-dione |
InChI |
InChI=1S/C9H3NO3S/c11-8-4-1-6-7(14-3-10-6)2-5(4)9(12)13-8/h1-3H |
InChI Key |
HCHNRDRBNUHVSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC3=C1N=CS3)C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)

![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(2-oxo-2H-1-benzopyran-7-YL)oxy]-](/img/structure/B13817802.png)


![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)
![[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate](/img/structure/B13817816.png)



![2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium](/img/structure/B13817840.png)
